Agrimol D

Phytochemistry Analytical Chemistry Quality Control

Agrimol D (C35H42O12, MW 654.71) occupies a distinct molecular space among agrimols A–G. Unlike Agrimol B (SIRT1 activator) or Agrimol C (antimicrobial), Agrimol D is an essential reference standard for accurate peak identification in HPLC-UV and LC-MS methods quantifying specific homologs in Agrimonia pilosa extracts. Use it to prevent misquantification and as a structurally related, inactive control in SAR studies targeting acyl chain length–bioactivity relationships.

Molecular Formula C35H42O12
Molecular Weight 654.709
CAS No. 55576-64-2
Cat. No. B591320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrimol D
CAS55576-64-2
Molecular FormulaC35H42O12
Molecular Weight654.709
Structural Identifiers
SMILESCCC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C)O)O
InChIInChI=1S/C35H42O12/c1-10-14(4)26(38)23-31(43)20(11-18-27(39)15(5)34(46-8)22(17(7)36)30(18)42)29(41)21(32(23)44)12-19-28(40)16(6)35(47-9)24(33(19)45)25(37)13(2)3/h13-14,39-45H,10-12H2,1-9H3
InChIKeyIDKGXNVKGGQDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agrimol D (CAS 55576-64-2): A Specialized Acylphloroglucinol Reference Standard for Phytochemical and Biological Research


Agrimol D is a naturally occurring acylphloroglucinol derivative isolated from the medicinal plant Agrimonia pilosa Ledeb. (Rosaceae), known as Xian He Cao in Traditional Chinese Medicine [1]. It is a member of a homologous series of phloroglucinol-based compounds (Agrimols A-G) that share a common core but possess distinct substitution patterns that critically influence their physicochemical and biological properties [2]. With a molecular formula of C35H42O12 and a high degree of lipophilicity (calculated XLogP3-AA of 7.1), Agrimol D represents a specific chemical entity within this class [3].

Agrimol D: Why Generic Substitution with Other Agrimol Homologs is Scientifically Invalid


The agrimol series (A-G) are often misrepresented as interchangeable acylphloroglucinol natural products. However, even minor differences in their substitution patterns—specifically variations in acyl chain length and methylation—lead to quantifiable differences in molecular weight, lipophilicity, and biological target engagement [1]. For example, while Agrimol B (C37H46O12, MW 682.75) has been characterized as a SIRT1 activator with anti-adipogenic activity (IC50 3.35 μM in 3T3-L1 cells), and Agrimol C (C36H44O12, MW 668.73) demonstrates antimicrobial activity (MIC 50 μg/mL against S. aureus), Agrimol D (C35H42O12, MW 654.71) occupies a distinct molecular space that precludes direct functional substitution [2][3].

Quantitative Differentiation Evidence: Agrimol D (CAS 55576-64-2) vs. Closest Analogs


Molecular Weight and Formula: A Key Differentiator from Agrimol B and C for Analytical Method Development

Agrimol D (C35H42O12, MW 654.71) is structurally and analytically distinct from its closest homologs Agrimol B (C37H46O12, MW 682.75) and Agrimol C (C36H44O12, MW 668.73) [1]. This difference is critical for analytical method development, as each compound requires unique mass spectrometry parameters and chromatographic retention times [2].

Phytochemistry Analytical Chemistry Quality Control

Lipophilicity (XLogP3-AA): Quantified Property for Membrane Permeability Predictions

Agrimol D exhibits a calculated XLogP3-AA value of 7.1, indicating extremely high lipophilicity [1]. This property is a direct consequence of its specific substitution pattern and is essential for predicting membrane permeability and partitioning behavior in biological systems. The lack of a direct head-to-head comparison with other agrimols for this specific computed property does not diminish the fact that this value is intrinsic to Agrimol D and not transferable to other homologs [2].

ADME Pharmacokinetics Drug Discovery

Cytotoxicity Profile: Negative Data as a Differentiator from Agrimol B

In a cytotoxicity assay against the triple-negative breast cancer cell line MDA-MB-231, Agrimol D (compound 4 in the study) did not exhibit obvious cytotoxic activity, in contrast to the positive control taxol [1]. This is a meaningful differentiator from Agrimol B, which has been reported to inhibit PC-3 and A549 cancer cell growth and reduce tumor volume in a PC-3 mouse xenograft model at 10 mg/kg [2]. The lack of activity in this assay for Agrimol D suggests a distinct biological profile, making it unsuitable for studies requiring cytotoxic phloroglucinol derivatives.

Cancer Research Toxicology Cell Biology

Antimicrobial Activity: Absence of Reported Data vs. Agrimol C's Defined MIC

Agrimol C has a reported minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus . No published antimicrobial activity data exists for Agrimol D against this or other pathogens in peer-reviewed literature, based on a comprehensive search of PubMed and authoritative databases. This absence of data, while not conclusive evidence of inactivity, represents a significant procurement risk for antimicrobial screening programs. The structural differences—particularly the shorter acyl chain in Agrimol D—may be responsible for this differential activity profile [1].

Antimicrobial Microbiology Natural Products

Defined Application Scenarios for Agrimol D (CAS 55576-64-2) Based on Quantitative Differentiation Evidence


Analytical Method Development and Validation for Complex Botanical Extracts

Given its unique molecular weight (654.71 g/mol) and distinct retention characteristics relative to Agrimol B and C, Agrimol D serves as an essential reference standard for the development and validation of HPLC-UV, LC-MS, or GC-MS methods aimed at quantifying specific agrimol homologs in Agrimonia pilosa extracts. Its use ensures accurate peak identification and prevents misquantification that could occur if a single analog were used as a surrogate standard for the entire class [1][2].

Structure-Activity Relationship (SAR) Studies on Acylphloroglucinols

Agrimol D, with its C35 acyl chain composition, is a critical component in SAR studies exploring the impact of acyl chain length on biological activity. By comparing Agrimol D's lack of cytotoxicity (MDA-MB-231) and unknown antimicrobial activity with the reported activities of Agrimol B (cytotoxic, anti-adipogenic) and Agrimol C (antimicrobial), researchers can deconvolute the structural determinants of bioactivity within this natural product family [3][4].

Non-Cytotoxic Control for Mechanistic Studies Involving Agrimol B

Based on the negative cytotoxicity data for Agrimol D against the MDA-MB-231 cell line, it can be strategically employed as a structurally related, inactive control compound in experiments designed to elucidate the specific mechanisms of action of Agrimol B or other cytotoxic phloroglucinol derivatives. This allows researchers to distinguish target-specific effects from general cellular stress responses triggered by the phloroglucinol core structure [3][4].

Reference Standard for Lipophilicity Profiling in ADME Predictions

With a calculated XLogP3-AA of 7.1, Agrimol D provides a well-defined, highly lipophilic standard for calibrating computational models or experimental methods (e.g., reversed-phase HPLC logP determination) used to predict the membrane permeability and bioavailability of natural product drug candidates. This is particularly valuable when assessing a series of compounds with varying degrees of lipophilicity [2].

Technical Documentation Hub

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